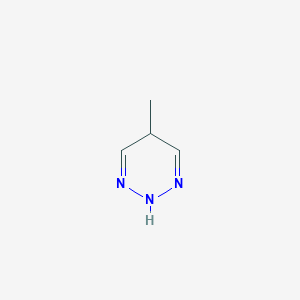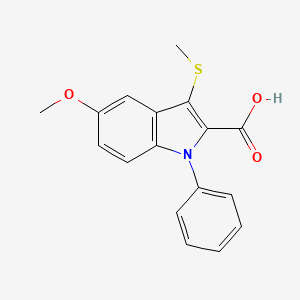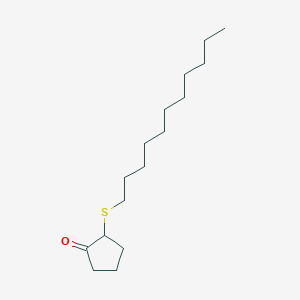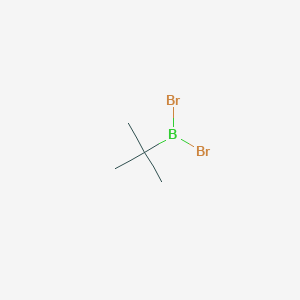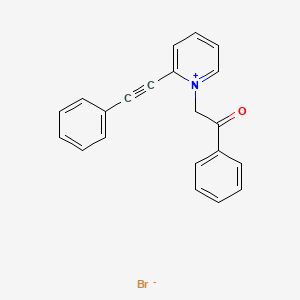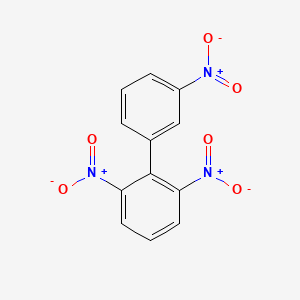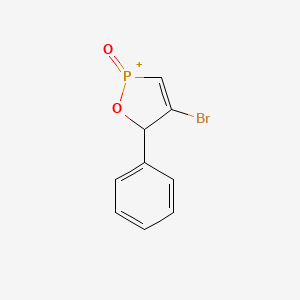
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium is a heterocyclic compound that contains bromine, oxygen, and phosphorus atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated phenyl compound with a phosphorus-containing reagent under specific conditions to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating or refluxing to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3: This compound shares a similar brominated phenyl structure.
2-Phenylpyridine: Another compound with a phenyl ring linked to a heterocyclic structure.
Uniqueness
4-Bromo-2-oxo-5-phenyl-2,5-dihydro-1,2-oxaphosphol-2-ium is unique due to the presence of both phosphorus and bromine atoms within its heterocyclic ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
93199-47-4 |
|---|---|
Molecular Formula |
C9H7BrO2P+ |
Molecular Weight |
258.03 g/mol |
IUPAC Name |
4-bromo-5-phenyl-5H-oxaphosphol-2-ium 2-oxide |
InChI |
InChI=1S/C9H7BrO2P/c10-8-6-13(11)12-9(8)7-4-2-1-3-5-7/h1-6,9H/q+1 |
InChI Key |
USJMWTJJVURGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C[P+](=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
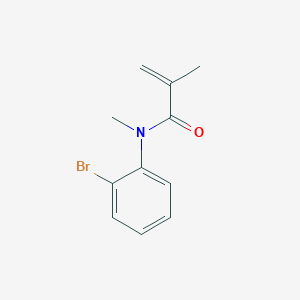
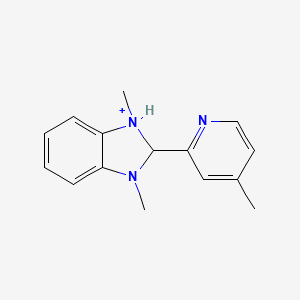
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
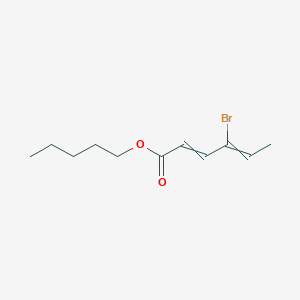
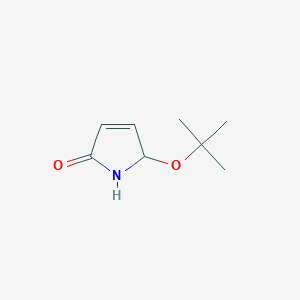
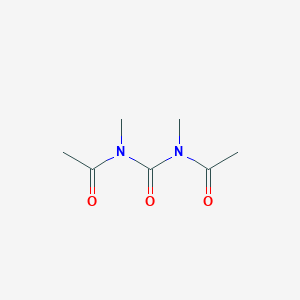
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
